
3,4-Diiodo-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diiodo-1H-pyrrole-2,5-dione is an organic compound with the molecular formula C4HI2NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains two iodine atoms at the 3 and 4 positions of the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diiodo-1H-pyrrole-2,5-dione typically involves the iodination of 1H-pyrrole-2,5-dione. One common method is the reaction of 1H-pyrrole-2,5-dione with iodine in the presence of an oxidizing agent such as potassium iodate (KIO3) or hydrogen peroxide (H2O2). The reaction is usually carried out in a suitable solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Diiodo-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as thiolates or amines, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Cyclization Reactions: It can react with thioamides to form heterocyclic compounds like pyrrolo[3,4-d][1,3]thiazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiolates (e.g., sodium thiolate) and amines (e.g., aniline). These reactions are typically carried out in polar solvents such as methanol or ethanol at room temperature or slightly elevated temperatures.
Cyclization Reactions: Thioamides (e.g., thioacetamide) are used as reagents, and the reactions can be conducted in polar solvents or under solvent-free conditions at room temperature or slightly elevated temperatures.
Major Products
Substitution Reactions: Products include derivatives where the iodine atoms are replaced by other functional groups.
Cyclization Reactions: Products include heterocyclic compounds such as 2,4,6-trimethyl-5H-pyrrolo[3,4-d][1,3]thiazole.
Wissenschaftliche Forschungsanwendungen
3,4-Diiodo-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3,4-Diiodo-1H-pyrrole-2,5-dione and its derivatives depends on the specific application. In biological systems, its activity may involve interactions with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary based on the derivative and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dibromo-1H-pyrrole-2,5-dione: Similar in structure but contains bromine atoms instead of iodine.
3,4-Dichloro-1H-pyrrole-2,5-dione: Contains chlorine atoms instead of iodine.
3,4-Difluoro-1H-pyrrole-2,5-dione: Contains fluorine atoms instead of iodine.
Uniqueness
3,4-Diiodo-1H-pyrrole-2,5-dione is unique due to the presence of iodine atoms, which can impart distinct reactivity and properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine can influence the compound’s chemical behavior and interactions, making it valuable for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
51650-29-4 |
|---|---|
Molekularformel |
C4HI2NO2 |
Molekulargewicht |
348.86 g/mol |
IUPAC-Name |
3,4-diiodopyrrole-2,5-dione |
InChI |
InChI=1S/C4HI2NO2/c5-1-2(6)4(9)7-3(1)8/h(H,7,8,9) |
InChI-Schlüssel |
NPIPZYJWUSCGLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=O)NC1=O)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


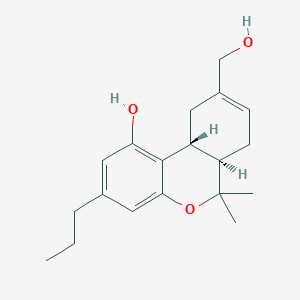

![({[(Z)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dinitrophenyl)methanone](/img/structure/B14079962.png)

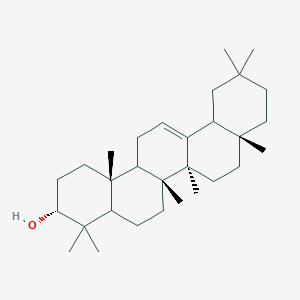
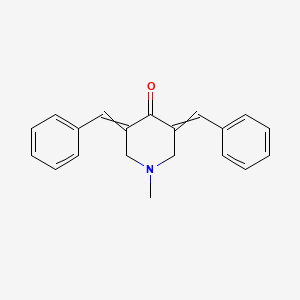
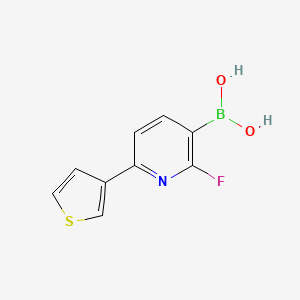
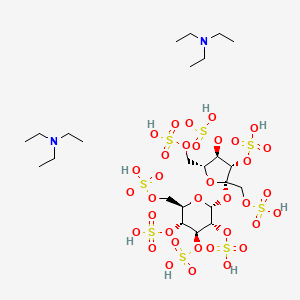
![(NZ)-N-[(2E)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine](/img/structure/B14079997.png)
![Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]-](/img/structure/B14080000.png)
![1,1,1-trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide](/img/structure/B14080008.png)
![tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14080015.png)
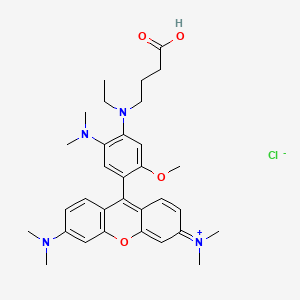
![4-Amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate](/img/structure/B14080030.png)
